Methyl 2,3-dipropylcyclopropane-1-carboxylate
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Overview
Description
Methyl 2,3-dipropylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant ring strain and reactivity. This compound is characterized by the presence of two propyl groups attached to the cyclopropane ring and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dipropylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds through the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dipropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dipropylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-dipropylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative.
Methylcyclopropane: A methyl-substituted cyclopropane.
Ethylcyclopropane: An ethyl-substituted cyclopropane.
Uniqueness
Methyl 2,3-dipropylcyclopropane-1-carboxylate is unique due to the presence of two propyl groups and a methyl ester functional group, which impart distinct chemical properties and reactivity compared to simpler cyclopropane derivatives.
Properties
CAS No. |
61490-20-8 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl 2,3-dipropylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-4-6-8-9(7-5-2)10(8)11(12)13-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
DRIVFYMEGSKCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C1C(=O)OC)CCC |
Origin of Product |
United States |
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